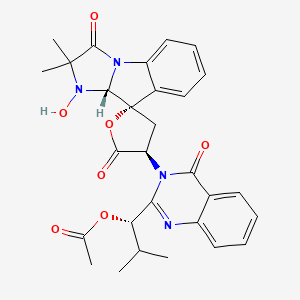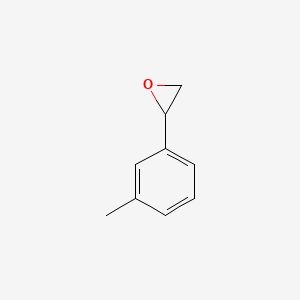
m-Methylstyrene oxide
概要
説明
m-Methylstyrene oxide is a chemical compound with the molecular formula C9H10O . It has an average mass of 134.175 Da and a monoisotopic mass of 134.073166 Da . It is also known by other names such as 2-(3-Methylphenyl)oxirane .
Synthesis Analysis
The synthesis of m-Methylstyrene oxide can be achieved through the application of a peroxygenase in neat reaction conditions . This method allows for high product concentrations of up to 360 mM . The use of peroxygenases represents a promising solution due to their potential application in non-aqueous media .
Molecular Structure Analysis
The molecular structure of m-Methylstyrene oxide consists of a three-membered ring containing an oxygen atom (an epoxide), attached to a phenyl ring with a methyl group at the meta position . The InChI string representation of its structure is InChI=1S/C9H10O/c1-7-3-2-4-8(5-7)9-6-10-9/h2-5,9H,6H2,1H3 .
Chemical Reactions Analysis
m-Methylstyrene oxide can undergo various chemical reactions. For instance, it can be hydrolyzed to form vicinal diols by soluble epoxide hydrolase (sEH) . The binding of a substrate, 1S,2S-trans-methylstyrene oxide, was studied in two conformations in the active site of the enzyme .
Physical And Chemical Properties Analysis
m-Methylstyrene oxide has a density of 1.1±0.1 g/cm³, a boiling point of 214.5±9.0 °C at 760 mmHg, and a vapour pressure of 0.2±0.4 mmHg at 25°C . It has a molar refractivity of 40.1±0.3 cm³, a polar surface area of 13 Ų, and a molar volume of 124.7±3.0 cm³ .
科学的研究の応用
Synthesis of Fine Chemicals
2-(3-Methylphenyl)oxirane: is a valuable intermediate in the synthesis of fine chemicals. Its reactive oxirane ring can undergo ring-opening reactions to produce a variety of functional groups. For instance, it can be used to synthesize fragrances, flavors, and pharmaceuticals by introducing specific substituents that confer desired properties to the final product .
Polymer Chemistry
In polymer chemistry, m-Methylstyrene oxide can be polymerized or copolymerized to create novel polymeric materials. These materials can have unique properties such as enhanced strength, flexibility, or chemical resistance, making them suitable for specialized applications .
Drug Development
This compound serves as a precursor in the development of certain drugs. Its ability to easily transform into various derivatives makes it a versatile building block in medicinal chemistry, where it can be used to create compounds with potential therapeutic effects .
Agrochemical Synthesis
2-(3-Methylphenyl)oxirane: can be used in the synthesis of agrochemicals. Its reactivity allows for the creation of compounds that can act as pesticides or herbicides, contributing to the protection of crops and yield enhancement .
Material Science
In material science, the compound finds application in the development of advanced materials. For example, it can be used in the production of epoxy resins, which are widely used as coatings, adhesives, and in composite materials due to their excellent mechanical properties and chemical resistance .
Organic Synthesis Methodology
The compound is used in organic synthesis methodologies, such as in the study of novel rearrangement reactions. Researchers can explore different catalysts and conditions to induce rearrangements, leading to the discovery of new synthetic pathways .
Analytical Chemistry
m-Methylstyrene oxide: can be used as a standard or reagent in analytical chemistry. Its well-defined structure and properties make it suitable for use in methods such as chromatography and spectroscopy to identify or quantify other substances .
Environmental Science
Lastly, the study of 2-(3-Methylphenyl)oxirane in environmental science can help understand its behavior and impact on the environment. This includes its biodegradation, toxicity, and potential as a pollutant, which is crucial for developing strategies to mitigate environmental risks .
Safety And Hazards
m-Methylstyrene oxide may pose certain hazards. It is flammable and may be fatal if swallowed and enters airways . It may cause an allergic skin reaction, serious eye irritation, respiratory irritation, drowsiness, or dizziness . It is also suspected of causing cancer and damaging fertility or the unborn child .
将来の方向性
特性
IUPAC Name |
2-(3-methylphenyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-7-3-2-4-8(5-7)9-6-10-9/h2-5,9H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGUPCNLTKMZDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80942898 | |
| Record name | 2-(3-Methylphenyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80942898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
m-Methylstyrene oxide | |
CAS RN |
20697-03-4 | |
| Record name | 2-(3-Methylphenyl)oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20697-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Methylphenyl)oxirane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020697034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3-Methylphenyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80942898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-methylphenyl)oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | M-METHYLSTYRENE OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YH377K7RI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is the enzymatic resolution of m-methylstyrene oxide significant?
A1: Enantiopure epoxides, like m-methylstyrene oxide, are crucial building blocks for various pharmaceuticals and agrochemicals. Rhodotorula glutinis EH exhibits high activity and selectivity towards m-methylstyrene oxide, achieving >98% enantiomeric excess (e.e.) of the (S)-enantiomer within 60 minutes with a 42.5% yield []. This efficient kinetic resolution allows for the production of single enantiomer epoxides, essential for developing safer and more effective chiral drugs.
Q2: How does the structure of m-methylstyrene oxide influence its interaction with Rhodotorula glutinis EH?
A2: The research correlates the electronic properties of substituents on styrene oxide derivatives to the enzymatic hydrolysis rate by Rhodotorula glutinis EH []. It reveals that electron-donating groups, like the methyl group in m-methylstyrene oxide, enhance the hydrolysis rate. Additionally, docking studies with a similar EH from Aspergillus niger suggest a preferential fit of the (R)-enantiomer of m-methylstyrene oxide within the active site []. This preferential binding aligns with the observed selectivity of Rhodotorula glutinis EH for hydrolyzing the (R)-enantiomer, leaving behind the desired (S)-enantiomer.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




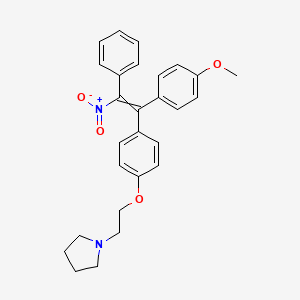
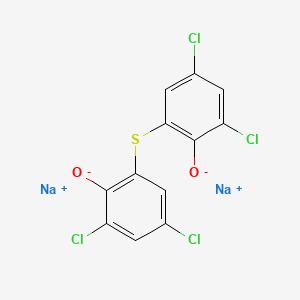
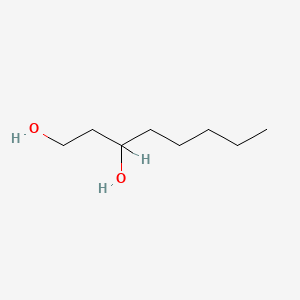
![4-(3-(5,5-Dimethyl-4-oxo-4,5-dihydro-2-furanyl)butoxy)-7H-furo[3,2-g]chromen-7-one](/img/structure/B1215192.png)

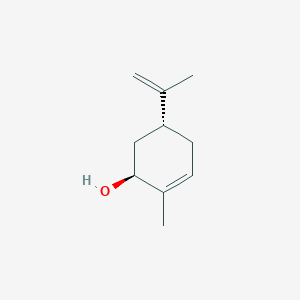
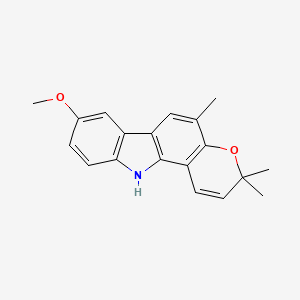
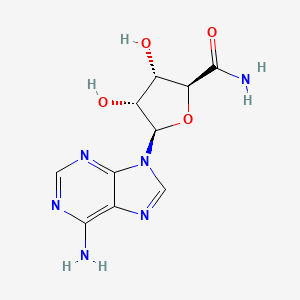
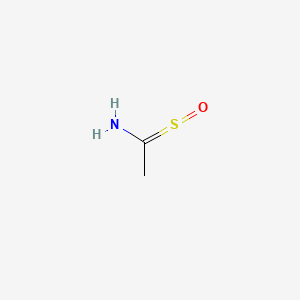

![(3S,4aS,10aR)-3-(ethylsulfamoylamino)-1-propyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinolin-6-ol;hydrochloride](/img/structure/B1215206.png)

